what is N-Carbamyl-paf and its function
what is N-Carbamyl-paf and its function
An In-Depth Technical Guide to N-Carbamyl-PAF: A Metabolically Stable Agonist for Platelet-Activating Factor Receptor Research
Introduction
Platelet-Activating Factor (PAF) is an exceptionally potent phospholipid mediator that plays a pivotal role in a vast array of physiological and pathological processes, including inflammation, platelet aggregation, anaphylaxis, and neurotransmission.[1][2] Despite its significance, the scientific investigation of PAF is inherently challenging due to its fleeting biological half-life. The molecule is rapidly catabolized and inactivated by a family of enzymes known as PAF acetylhydrolases (PAF-AH), which hydrolyze the acetyl group at the sn-2 position of the glycerol backbone.[3][4] This metabolic instability complicates experimental design, making it difficult to maintain consistent concentrations and delineate the direct effects of sustained receptor activation.
To circumvent this experimental hurdle, N-Carbamyl-PAF (also known as C-PAF or methylcarbamyl-PAF) was developed. It is a synthetic, functional analog of PAF engineered for metabolic stability.[5][6] By replacing the chemically labile acetyl moiety with a robust N-methylcarbamyl group, N-Carbamyl-PAF resists enzymatic degradation while retaining its ability to potently activate the PAF receptor.[3][5] This key feature has established N-Carbamyl-PAF as an indispensable tool for researchers, enabling precise and reproducible studies into the complex signaling network governed by PAF. This guide offers a comprehensive technical overview of N-Carbamyl-PAF, from its biochemical properties and mechanism of action to its practical application in experimental settings.
Section 1: Biochemical Profile of N-Carbamyl-PAF
Chemical Structure
N-Carbamyl-PAF, chemically designated as 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine, is a structural analog of native PAF.[5] The defining feature of N-Carbamyl-PAF is the substitution at the sn-2 position. Whereas native PAF possesses an acetyl group (-COCH₃), N-Carbamyl-PAF features an N-methylcarbamyl group (-C(O)NHCH₃). This seemingly minor alteration has profound implications for the molecule's stability and utility in research.
Rationale for Synthesis: Metabolic Stability
The primary driver for the synthesis of N-Carbamyl-PAF was the need for a research probe that could mimic the biological activity of PAF without its inherent metabolic liability. The ester linkage of the acetyl group in PAF is a prime target for PAF acetylhydrolases, which rapidly convert PAF into the inactive lyso-PAF.[3] In contrast, the carbamate linkage in N-Carbamyl-PAF is highly resistant to this enzymatic hydrolysis.[5] This metabolic robustness ensures that a consistent concentration of the agonist can be maintained over the course of an experiment, providing a clearer window into the downstream consequences of PAF receptor activation. This stability is particularly advantageous for longer-term cell culture experiments and in vivo studies where native PAF would be degraded in minutes.[5][6][7]
Section 2: Mechanism of Action - A Potent PAF Receptor Agonist
Interaction with the Platelet-Activating Factor Receptor (PAFR)
N-Carbamyl-PAF exerts its biological effects by functioning as a direct and specific agonist for the Platelet-Activating Factor Receptor (PAFR).[5][7] The PAFR is a canonical member of the G-protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][7] N-Carbamyl-PAF binds to the same orthosteric binding pocket on the PAFR as native PAF, initiating a conformational change in the receptor that triggers intracellular signaling cascades. Studies have shown that the binding is specific and saturable, and can be competitively inhibited by well-characterized PAFR antagonists such as WEB 2086, CV-6209, and alprazolam, confirming its specific mode of action.[5][8]
Downstream Signaling Cascade
Upon agonist binding, the PAFR primarily couples to the Gq family of G-proteins. This initiates a well-defined signaling pathway:
-
G-Protein Activation: The activated PAFR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of PAFR activation and a critical event for many downstream cellular responses.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of target proteins to modulate cellular function.
Section 3: Biological Functions and Research Applications
As a stable PAF mimetic, N-Carbamyl-PAF has been employed across diverse fields to dissect the physiological and pathological roles of PAF signaling.
-
Immunology and Inflammation: In cultured Raji lymphoblasts, N-Carbamyl-PAF was shown to induce a dose-dependent increase in free intracellular calcium, demonstrating its utility in studying the role of PAF in lymphocyte function.[5] It is also used to investigate mast cell and basophil activation in the context of allergic and inflammatory conditions like chronic spontaneous urticaria.[9]
-
Neurobiology: Studies using cultured hippocampal neurites have revealed that N-Carbamyl-PAF (mc-PAF) can induce rapid and reversible cytoskeletal alterations, including growth cone collapse and neurite retraction.[10] This suggests a role for PAF signaling in neuronal plasticity, development, and potential pathological processes in the nervous system.
-
Cell Biology and Barrier Function: Research on retinal pigment epithelial (ARPE-19) cells demonstrated that N-Carbamyl-PAF disrupts the integrity of cell-cell junctions by altering the localization of ZO-1 and N-cadherin.[8] This application is crucial for understanding how PAF contributes to the breakdown of biological barriers, such as the blood-retinal barrier, during inflammatory disease.
-
Oncology: N-Carbamyl-PAF is used in 3D cell culture models to explore the role of PAF signaling in cellular transformation and cancer progression, highlighting its utility in probing the tumor microenvironment.[11][12]
Section 4: Quantitative Analysis of Receptor Interaction
The interaction of N-Carbamyl-PAF with its receptor has been quantitatively characterized, providing essential data for experimental design. These parameters underscore its high affinity and define its potency relative to the endogenous ligand.
| Parameter | Value | Cell System/Assay | Key Insight | Reference |
| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji Lymphoblasts | Demonstrates high-affinity binding to the PAF receptor. | [5] |
| Receptor Density (Bmax) | ~14,800 sites/cell | Raji Lymphoblasts | Quantifies the number of available receptors on a target cell. | [5] |
| Relative Potency vs. PAF | Approximately 1/3 | Competition Binding | N-Carbamyl-PAF is a potent agonist, albeit slightly less so than native PAF. | [5] |
Section 5: Experimental Protocol - In Vitro Platelet Aggregation Assay
One of the hallmark effects of PAF is the potent induction of platelet aggregation. The following protocol describes a standard method for assessing the activity of N-Carbamyl-PAF using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.[13][14]
Principle
LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, platelets are discoid and refract light, resulting in low light transmission. Upon addition of an agonist like N-Carbamyl-PAF, platelets change shape and aggregate, allowing more light to pass through the sample to a detector. The resulting change is plotted over time, providing a quantitative measure of aggregation.[13]
Materials & Reagents
-
N-Carbamyl-PAF: Stock solution (e.g., 1 mM in DMSO), with serial dilutions prepared in saline or appropriate buffer.
-
Human Whole Blood: Collected from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days.
-
Anticoagulant: 3.2% Sodium Citrate (9:1 blood-to-anticoagulant ratio).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment: Light Transmission Aggregometer, clinical centrifuge, calibrated pipettes, aggregometer cuvettes with stir bars.
-
Controls:
-
Vehicle Control: DMSO or buffer used to dissolve N-Carbamyl-PAF.
-
Positive Control: Native PAF.
-
Negative Control/Specificity: A known PAFR antagonist (e.g., WEB 2086).
-
Step-by-Step Methodology
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off. c. Carefully collect the upper, straw-colored layer (PRP) without disturbing the buffy coat. d. Store PRP at room temperature and use within 4 hours.
-
Preparation of Platelet-Poor Plasma (PPP): a. Take the remaining blood from the previous step and centrifuge at 2000 x g for 20 minutes at room temperature. b. Collect the supernatant (PPP). The PPP is used to set the 100% aggregation (maximum light transmission) baseline in the aggregometer.
-
Instrument Setup: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Calibrate the instrument according to the manufacturer's instructions. c. Set the 0% aggregation baseline using a cuvette with PRP. d. Set the 100% aggregation baseline using a cuvette with PPP.
-
Performing the Assay: a. Pipette 450 µL of PRP into a pre-warmed aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes. c. Establish a stable baseline reading for at least 1 minute. d. Add 50 µL of the desired concentration of N-Carbamyl-PAF (or control) to the cuvette to initiate the reaction. e. Record the change in light transmission for 5-10 minutes or until the aggregation curve reaches a plateau.
-
Data Analysis: a. The aggregometer software will generate an aggregation curve. b. The primary endpoint is the maximal percentage of aggregation (% Aggregation), calculated relative to the 0% (PRP) and 100% (PPP) baselines. c. Construct a dose-response curve by plotting % Aggregation against the log concentration of N-Carbamyl-PAF.
Expected Results & Controls
A dose-dependent increase in platelet aggregation should be observed with increasing concentrations of N-Carbamyl-PAF. The vehicle control should show no significant aggregation. Pre-incubation of the PRP with a specific PAFR antagonist should significantly inhibit or abolish the aggregation induced by N-Carbamyl-PAF, confirming that the effect is receptor-mediated.
Conclusion
N-Carbamyl-PAF stands as a testament to the power of rational chemical design in advancing biological research. By addressing the critical limitation of metabolic instability inherent to native Platelet-Activating Factor, it provides the scientific community with a reliable and robust tool for probing the PAF signaling axis. Its use has been instrumental in confirming the role of PAF in a multitude of cellular processes and disease models. For researchers, scientists, and drug development professionals, a thorough understanding of N-Carbamyl-PAF's properties and applications is essential for designing rigorous experiments aimed at unraveling the complexities of this potent lipid mediator system.
References
-
Travers, J. B., et al. (1992). Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor. International Journal of Immunopharmacology, 14(4), 515-23. [Link]
-
Shindou, H., et al. (2017). Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2. Journal of Biological Chemistry, 292(20), 8266-8273. [Link]
-
Terashita, Z., et al. (1987). Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety. Journal of Medicinal Chemistry, 30(11), 1947-54. [Link]
-
Tat, G., & Kolkhir, P. (2024). Role of Platelet-Activating Factor in the Pathogenesis of Chronic Spontaneous Urticaria. International Journal of Molecular Sciences, 25(22), 13819. [Link]
-
Aponte-Cofresí, J. A., et al. (2015). Neuronal cytoskeletal alterations evoked by a platelet-activating factor (PAF) analogue. Neuroscience Letters, 593, 132-137. [Link]
-
Anandi, L., et al. (2020). Supplementary Material Material and Methods. Frontiers in Cell and Developmental Biology. [Link]
-
Travers, J.B., et al. (2021). New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers in Endocrinology, 12, 624132. [Link]
-
Nagaoka, T., et al. (2014). Effect of carbamyl-platelet-activating factor (cPAF) on the distribution and expression of junction proteins in an ARPE-19 monolayer. ResearchGate. [Link]
-
Adeli, K., et al. (2011). Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Wikipedia. (n.d.). Platelet-activating factor. Retrieved from [Link]
-
Koupenova, M., & Ravid, K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of Visualized Experiments, (142), 58645. [Link]
-
Detopoulou, P., et al. (2021). Platelet-Activating Factor Inhibitors as Therapeutics and Preventatives. Encyclopedia.pub. [Link]
-
Gkalea, V., et al. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 9(8), 2609. [Link]
-
Goracci, G., & Francescangeli, E. (2014). Metabolism and Functions of Platelet-Activating Factor (PAF) in the Nervous Tissue. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. N-Carbamyl-paf | 111057-91-1 | Benchchem [benchchem.com]
- 4. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal cytoskeletal alterations evoked by a platelet-activating factor (PAF) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
